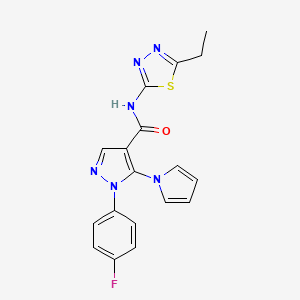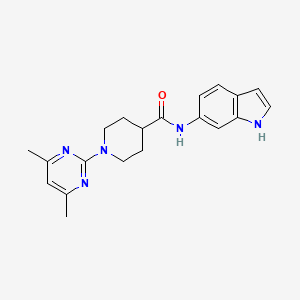
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide” is a synthetic organic compound that belongs to the class of pyrazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.
Introduction of the Thiadiazole Moiety: This step might involve the reaction of the pyrazole intermediate with ethylthiosemicarbazide under oxidative conditions.
Attachment of the Fluorophenyl Group: This can be done via a nucleophilic aromatic substitution reaction.
Formation of the Carboxamide Group: This step might involve the reaction of the intermediate with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
“N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro or carbonyl groups, leading to amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, “N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide” might be studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound could be investigated for its potential as a pharmaceutical agent. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial properties.
Medicine
In medicine, the compound might be explored for its potential therapeutic effects. It could be a candidate for drug development targeting specific enzymes or receptors.
Industry
In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of “N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or ion channels, and the pathways involved might be related to inflammation, cell proliferation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Uniqueness
“N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide” is unique due to the specific combination of functional groups, which might confer distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C18H15FN6OS |
|---|---|
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-pyrrol-1-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C18H15FN6OS/c1-2-15-22-23-18(27-15)21-16(26)14-11-20-25(13-7-5-12(19)6-8-13)17(14)24-9-3-4-10-24/h3-11H,2H2,1H3,(H,21,23,26) |
Clave InChI |
VYXXKMXZTLMSBP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN=C(S1)NC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N4C=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B14933056.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]piperidine-3-carboxamide](/img/structure/B14933057.png)
![N-[3-(acetylamino)phenyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B14933059.png)
![2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14933067.png)
![N-(1-benzylpiperidin-4-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B14933089.png)
![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14933092.png)
![N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-N'-phenylurea](/img/structure/B14933096.png)
![2'-(butan-2-yl)-1'-oxo-N-propyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14933100.png)
![N-(2-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-4-fluorophenyl)pyrrolidine-1-carboxamide](/img/structure/B14933103.png)

![3-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14933116.png)
![2-{1-[(4-fluorophenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole](/img/structure/B14933118.png)
![4-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxybenzyl)pyrrolidin-2-one](/img/structure/B14933127.png)
![3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-fluorophenyl)benzamide](/img/structure/B14933135.png)
